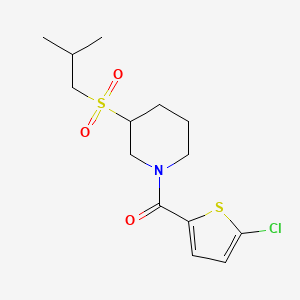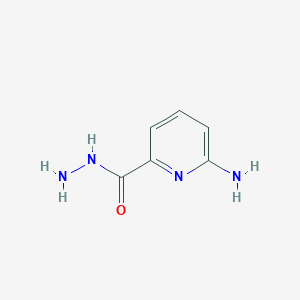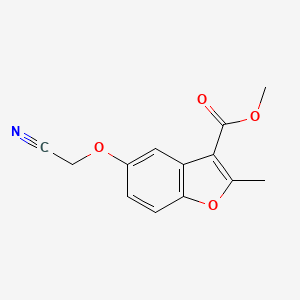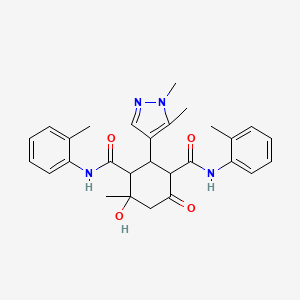![molecular formula C23H28N4O5S2 B2469805 ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 362501-92-6](/img/structure/B2469805.png)
ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms The compound also features an ethoxyphenyl group, a piperazine ring, and an ester functional group
Aplicaciones Científicas De Investigación
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : In chemistry, the compound is used as a building block for the synthesis of more complex molecules
-
Biology: : In biology, the compound is studied for its potential biological activities. The presence of the thienopyrimidine core and the piperazine ring suggests that the compound may have interactions with biological targets, such as enzymes or receptors.
-
Medicine: : In medicine, the compound is investigated for its potential therapeutic applications. The structural features of the compound suggest that it may have activity against certain diseases, such as cancer or infectious diseases.
-
Industry: : In industry, the compound is used as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of new compounds with improved properties.
Direcciones Futuras
Thiophene derivatives, including this compound, have a wide range of therapeutic properties, making them a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .
Mecanismo De Acción
Target of action
The compound contains a thienopyrimidinone moiety, which is a type of heterocyclic compound. Heterocyclic compounds are known to have a wide range of biological activities and can interact with various biological targets .
Mode of action
The exact mode of action would depend on the specific biological target of the compound. Generally, heterocyclic compounds can interact with their targets through various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical pathways
The compound also contains an ethoxyphenyl group, which is a type of ether. Ethers are often involved in biochemical pathways related to signal transduction, enzyme inhibition, and protein binding .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and permeability can affect the absorption, distribution, metabolism, and excretion (ADME) of the compound .
Result of action
The result of the compound’s action would depend on its specific biological target and mode of action. Potential effects could include changes in cellular signaling, gene expression, or enzymatic activity .
Action environment
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its target, and its overall efficacy .
Métodos De Preparación
The synthesis of ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves multiple steps, starting from commercially available starting materials
-
Formation of Thienopyrimidine Core: : The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor, such as a guanidine derivative. The reaction is typically carried out under reflux conditions in the presence of a strong acid catalyst.
-
Introduction of Ethoxyphenyl Group: : The next step involves the introduction of the ethoxyphenyl group onto the thienopyrimidine core. This can be accomplished through a nucleophilic aromatic substitution reaction, where the ethoxyphenyl group is introduced using an appropriate electrophile, such as an ethoxyphenyl halide, in the presence of a base.
-
Attachment of Piperazine and Ester Groups: : The final steps involve the attachment of the piperazine ring and the ester functional group. The piperazine ring can be introduced through a nucleophilic substitution reaction, where a piperazine derivative is reacted with an appropriate leaving group on the thienopyrimidine core. The ester group can be introduced through an esterification reaction, where the carboxylic acid precursor is reacted with ethanol in the presence of an acid catalyst.
Análisis De Reacciones Químicas
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine core. Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the sulfur atom to a sulfoxide or sulfone.
-
Reduction: : Reduction reactions can occur at the carbonyl groups in the compound. Reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce the carbonyl groups to alcohols.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Nucleophiles, such as amines or thiols, can react with the piperazine ring to form substituted derivatives.
Comparación Con Compuestos Similares
Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate can be compared with other similar compounds to highlight its uniqueness.
-
Similar Compounds: : Similar compounds include other thienopyrimidine derivatives, such as 2-amino-4-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidine and 4-(4-ethoxyphenyl)-2-methylthieno[3,2-d]pyrimidine. These compounds share the thienopyrimidine core but differ in the substituents attached to the core.
-
Uniqueness: : The uniqueness of this compound lies in its specific combination of functional groups
Propiedades
IUPAC Name |
ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S2/c1-3-31-17-7-5-16(6-8-17)27-21(29)20-18(9-14-33-20)24-22(27)34-15-19(28)25-10-12-26(13-11-25)23(30)32-4-2/h5-8H,3-4,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDXTXKBQZSZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCN(CC4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2469739.png)
![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)


![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2469743.png)
